![molecular formula C12H15ClO4 B14409444 2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate CAS No. 81731-01-3](/img/structure/B14409444.png)
2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a benzyloxy group, which is an ether derivative of benzyl alcohol, and a carbonochloridate group, which is a derivative of carbonic acid. This compound is often used as an intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCH2CH2OCH2CH2OH+COCl2→C6H5CH2OCH2CH2OCH2CH2OCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group can be substituted by nucleophiles, such as amines or alcohols, to form carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2-[2-(Benzyloxy)ethoxy]ethanol and carbonic acid.
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: This reaction can be performed under acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the benzyloxy group.
Major Products
Nucleophilic Substitution: Carbamates or carbonates.
Hydrolysis: 2-[2-(Benzyloxy)ethoxy]ethanol and carbonic acid.
Oxidation: Benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)ethoxy]ethyl carbonoch
Propriétés
Numéro CAS |
81731-01-3 |
|---|---|
Formule moléculaire |
C12H15ClO4 |
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
2-(2-phenylmethoxyethoxy)ethyl carbonochloridate |
InChI |
InChI=1S/C12H15ClO4/c13-12(14)17-9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
IBTJEOZOGWLQJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
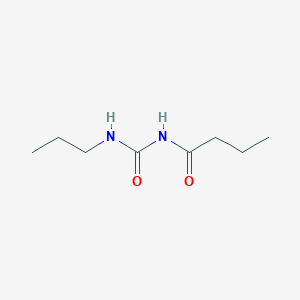
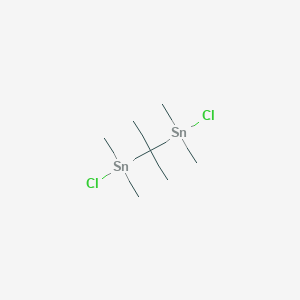
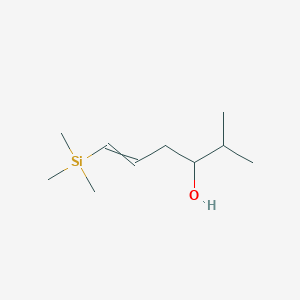
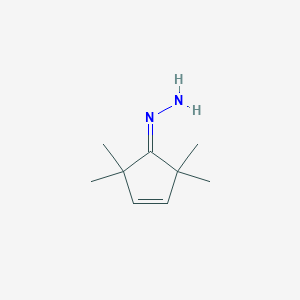
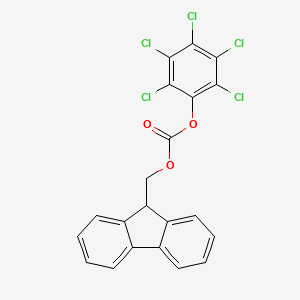
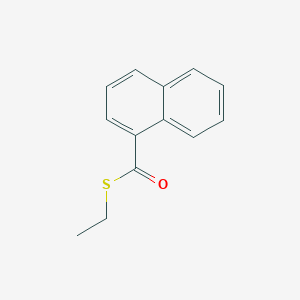
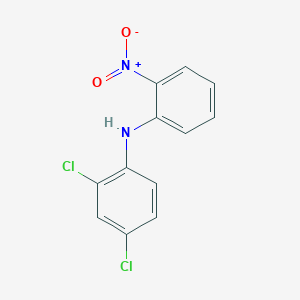
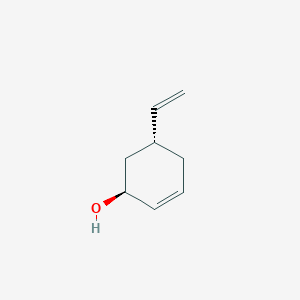
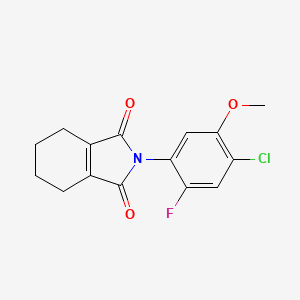
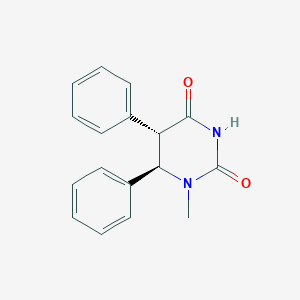
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
